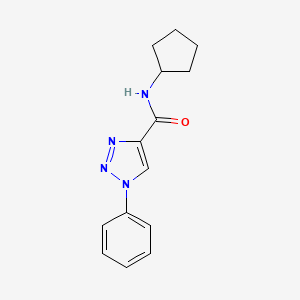
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CP-1, is a small molecule compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. CP-1 is a triazole-based compound that has been synthesized using various methods and has shown promising results in several studies.
作用机制
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of certain enzymes by binding to their active sites, thereby preventing them from carrying out their normal functions. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins in cells and ultimately leading to cell death. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of proteasome activity, induction of apoptosis, and anti-cancer properties. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its small size, which allows it to penetrate cells easily. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is also stable and can be synthesized in large quantities, making it suitable for various applications. However, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can have off-target effects, which can affect the interpretation of results.
未来方向
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several potential future directions, including its use as a chemical probe to study the function of certain proteins and enzymes in cells. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can also be modified to improve its solubility and specificity, making it more suitable for various applications. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be used in combination with other compounds to enhance its therapeutic effects and reduce its side effects. Overall, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in several studies and has the potential to be a valuable tool in various fields of scientific research.
合成方法
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide and an alkyne to form a triazole ring. Another method involves the reaction of a cyclopentyl amine with a phenyl isocyanate, followed by the reaction with a propargyl alcohol to form N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. The synthesis of N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
科学研究应用
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and chemical biology. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of certain enzymes, including the proteasome, which is involved in protein degradation. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used as a chemical probe to study the function of certain proteins and enzymes in cells.
属性
IUPAC Name |
N-cyclopentyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(15-11-6-4-5-7-11)13-10-18(17-16-13)12-8-2-1-3-9-12/h1-3,8-11H,4-7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCXDXZYJITNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

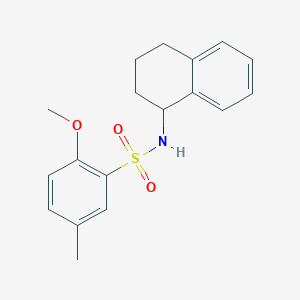
![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
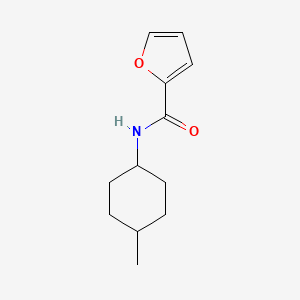
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)

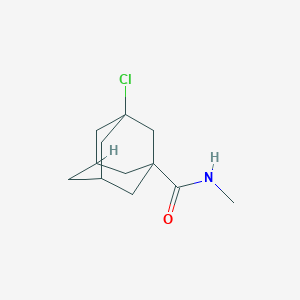
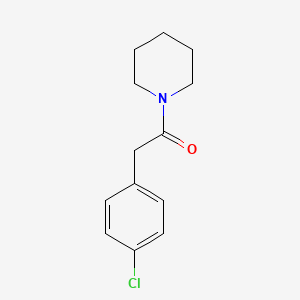
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)